molecular formula C19H23NO B5723903 3-cyclohexyl-N-2-naphthylpropanamide

3-cyclohexyl-N-2-naphthylpropanamide

Cat. No. B5723903
M. Wt: 281.4 g/mol
InChI Key: OSKMZXBCJUAWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-2-naphthylpropanamide, commonly known as W-18, is a synthetic opioid analgesic that was first synthesized in the 1980s. It is a highly potent and selective μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptors in the brain and spinal cord, resulting in pain relief and euphoria. However, due to its high potency and potential for abuse, W-18 is not approved for human or animal use and is classified as a Schedule I controlled substance in the United States.

Mechanism of Action

W-18 binds to and activates the μ-opioid receptors in the brain and spinal cord, resulting in pain relief and euphoria. However, unlike other opioid analgesics, W-18 does not activate the δ- or κ-opioid receptors, which are associated with side effects such as respiratory depression and sedation. This makes W-18 potentially safer and more effective than other opioid analgesics.
Biochemical and Physiological Effects:
W-18 has been shown to produce dose-dependent analgesia in animal models, with a potency that is several orders of magnitude greater than fentanyl. However, W-18 also produces dose-dependent respiratory depression, which is a common side effect of opioid analgesics. This suggests that W-18 may have a narrow therapeutic window and may be more dangerous than other opioid analgesics.

Advantages and Limitations for Lab Experiments

The high potency and selective μ-opioid receptor agonist activity of W-18 make it a potentially useful tool for studying the μ-opioid receptor and developing new opioid analgesics. However, due to its classification as a controlled substance and potential for abuse, W-18 is not widely available for research purposes and may be difficult to obtain.

Future Directions

Despite its potential as a research tool, the use of W-18 in scientific research is limited by its classification as a controlled substance. However, ongoing research into the μ-opioid receptor and the development of new opioid analgesics may lead to the discovery of new compounds with similar or improved properties. Additionally, the development of new synthetic methods for the synthesis of W-18 and related compounds may make them more widely available for research purposes.

Synthesis Methods

The synthesis of W-18 involves several steps, including the reaction of 2-naphthylmagnesium bromide with cyclohexanone to form 2-naphthylcyclohexanone, which is then reacted with 3-bromopropionyl chloride to form 3-cyclohexyl-2-naphthylpropanoic acid. This acid is then converted to the corresponding amide, 3-cyclohexyl-N-2-naphthylpropanamide, through reaction with ammonia gas.

Scientific Research Applications

Despite its classification as a controlled substance, W-18 has been the subject of scientific research due to its high potency and selective μ-opioid receptor agonist activity. Studies have shown that W-18 is more potent than fentanyl, a commonly used opioid analgesic, and has a longer duration of action. This makes it a potentially useful tool for studying the μ-opioid receptor and developing new opioid analgesics with improved efficacy and safety profiles.

properties

IUPAC Name

3-cyclohexyl-N-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h4-5,8-9,11-12,14-15H,1-3,6-7,10,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKMZXBCJUAWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(naphthalen-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.